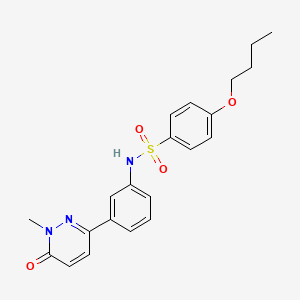
N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide, also known as PF-06463922, is a small molecule inhibitor of the protein kinase called casein kinase 1 epsilon (CK1ε). It has been developed for scientific research purposes in the field of cancer biology and circadian rhythm studies.
Mecanismo De Acción
Target of Action
The primary targets of the compound N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Once the targets are identified, it will be possible to map out the biochemical pathways involved.
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its mode of action and the biochemical pathways it affects. Without specific information on these aspects, it is difficult to describe the exact results of the compound’s action .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide for lab experiments is its high potency and selectivity for CK1ε, which allows for specific targeting of this protein kinase. However, one limitation is that it may not be suitable for all types of cancer or circadian rhythm studies, as its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the use of N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide in scientific research. One potential application is in combination therapy with other cancer drugs to enhance their efficacy and reduce drug resistance. Another direction is in the development of new circadian rhythm therapies for sleep disorders and other related conditions. Additionally, further studies are needed to elucidate the precise mechanisms of N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide action and its potential side effects.
Métodos De Síntesis
The synthesis method of N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide involves a multistep process that starts with the reaction of 3-chloropyridine-2-carboxylic acid with piperidine to form 3-chloropyridin-2-ylpiperidine. This intermediate is then reacted with 4-(aminosulfonyl)phenylacetic acid to form the final product, N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide has been extensively studied as a potential therapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been investigated for its role in regulating circadian rhythms and sleep-wake cycles.
Propiedades
IUPAC Name |
N-[4-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-13(23)21-14-4-6-16(7-5-14)27(24,25)22-11-8-15(9-12-22)26-18-17(19)3-2-10-20-18/h2-7,10,15H,8-9,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEWUMLHSAZQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2788145.png)
![2-[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2788146.png)
![N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2788147.png)


![dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2788154.png)


![methyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2788158.png)
![8-Methylspiro[6H-imidazo[1,2-a]pyrimidine-5,3'-azetidine]-7-one;dihydrochloride](/img/structure/B2788159.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2788166.png)

